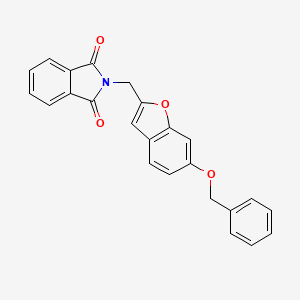

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione

Description

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione (CAS: 912462-44-3) is a synthetic organic compound characterized by a benzofuran core linked to an isoindole-1,3-dione moiety via a benzyloxy-methyl group. Its molecular formula is C₂₄H₁₇NO₄, with a molecular weight of 383.4 g/mol . Key structural features include:

- Benzyloxy substitution at the 6-position of the benzofuran ring.

- A methyl bridge connecting the benzofuran and isoindole-1,3-dione moieties.

Physical properties such as melting point, boiling point, and solubility remain unreported in available literature, highlighting gaps in its characterization .

Properties

IUPAC Name |

2-[(6-phenylmethoxy-1-benzofuran-2-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4/c26-23-20-8-4-5-9-21(20)24(27)25(23)14-19-12-17-10-11-18(13-22(17)29-19)28-15-16-6-2-1-3-7-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDULCYLUWIUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(O3)CN4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione typically involves multiple steps. One common method includes the following steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Benzyloxy Substitution: The benzofuran derivative is then subjected to a benzyloxy substitution reaction, often using benzyl bromide in the presence of a base such as potassium carbonate.

Coupling with Isoindole-1,3-dione: The final step involves coupling the benzyloxy-benzofuran derivative with isoindole-1,3-dione. This can be achieved through a nucleophilic substitution reaction, where the benzofuran derivative acts as a nucleophile attacking the isoindole-1,3-dione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the benzyloxy group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Benzyl bromide with potassium carbonate in an organic solvent like dimethylformamide.

Major Products

Oxidation: Oxidized benzofuran derivatives.

Reduction: Debenzylated benzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that isoindole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

- Case Study : A study demonstrated the efficacy of similar isoindole compounds in reducing tumor size in xenograft models of breast and lung cancer .

Anti-inflammatory Properties

The compound has been reported to modulate inflammatory responses:

- Cytokine Modulation : It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β, potentially offering therapeutic benefits for inflammatory diseases .

- Clinical Relevance : This property suggests its use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Preliminary studies suggest that this compound may provide neuroprotective effects:

- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

- Research Findings : Animal models have shown improved cognitive function when treated with isoindole derivatives following neurotoxic insults .

Pharmaceutical Development

The unique chemical structure of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione makes it a candidate for drug development:

- Drug Formulations : Its potential as a lead compound in synthesizing new pharmaceuticals targeting cancer and inflammation is being explored.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups:

- Synthetic Pathways : Researchers are investigating synthetic routes that utilize this isoindole derivative to create novel compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzofuran moiety can interact with aromatic residues in proteins, while the isoindole-1,3-dione structure can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione

- Molecular Formula : C₂₂H₂₀N₂O₃ (estimated based on substituents).

- Substituent : A 4-methyl-2-phenyl-4,5-dihydrooxazole group replaces the benzofuran-benzyloxy moiety.

- NMR studies (¹H, COSY, HSQC) confirm distinct spectral profiles due to the oxazoline ring’s electronic effects, such as upfield shifts in proton resonances adjacent to nitrogen .

- Implications : The oxazoline substituent may improve solubility in polar solvents compared to the benzofuran derivative.

2-(4-(4-Nitrophenylthio)phenyl)isoindole-1,3-dione

- Molecular Formula : C₂₀H₁₂N₂O₄S.

- Substituent : A 4-nitrophenylthio group replaces the benzofuran-benzyloxy chain.

- Key Differences :

- Implications : Higher reactivity in nucleophilic substitution reactions compared to the target compound.

5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

- Molecular Formula : C₂₀H₁₅N₃O₂S.

- Substituent: A bis-aminophenylthio group replaces the benzofuran system.

- The absence of a fused benzofuran ring reduces aromatic stacking interactions, which could impact solid-state packing .

Structural and Functional Data Table

Research Findings and Implications

- Electronic Effects : The benzofuran-benzyloxy group in the target compound likely delocalizes electron density, reducing electrophilicity compared to nitro-substituted analogs .

- Synthetic Accessibility : Benzofuran derivatives often require multi-step synthesis, whereas oxazoline or thioether-linked analogs may be synthesized via simpler routes .

Biological Activity

The compound 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione (C24H17NO4) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C24H17NO4

- Molecular Weight: 393.39 g/mol

- CAS Registry Number: 101081-07-6

Biological Activity Overview

Research indicates that compounds with benzofuran and isoindole scaffolds exhibit a variety of biological activities, including:

- Anticancer Activity

- Antioxidant Effects

- Antimicrobial Properties

Anticancer Activity

The anticancer potential of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione has been highlighted in several studies:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of autophagy pathways. This was evidenced by the conversion of LC3I to LC3II and downregulation of p62 in treated cervical cancer cell lines such as SiHa and C33a .

- Cell Line Studies : In vitro studies have shown that derivatives of benzofuran compounds can exhibit IC50 values less than 40 µM against various cancer cell lines, indicating significant cytotoxicity . For instance, compounds similar to the target molecule demonstrated substantial growth inhibition across several cancer types, including ovarian and lung cancers.

- Case Studies : A notable study reported a series of benzofuran derivatives exhibiting promising antitumor activity against human ovarian cancer cell lines with IC50 values ranging from 11 µM to 12 µM . These findings suggest that modifications at specific positions on the benzofuran ring enhance anticancer efficacy.

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties, which can contribute to their anticancer effects. The ability to scavenge free radicals and reduce oxidative stress is critical in preventing cancer cell proliferation .

Antimicrobial Properties

Preliminary studies have indicated that benzofuran-containing compounds possess antimicrobial activities against various pathogens. This broad-spectrum effect is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that the presence of specific functional groups on the benzofuran and isoindole moieties significantly influences biological activity. For example:

- The introduction of electron-donating groups at certain positions enhances anticancer activity.

- The ester group at the C-2 position has been identified as crucial for cytotoxic effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione and its derivatives?

- Methodology : The compound can be synthesized via N-alkylation or condensation reactions. For example, describes the reaction of N-hydroxymethylphthalimide with aryl amines in chloroform or methanol under reflux, yielding derivatives with high purity (93% yield for 4-chloro-substituted analogs). Microwave-assisted methods are also noted for accelerated synthesis. highlights N-alkylation of isoindoline-1,3-dione with sulfonate esters in DMF, achieving ~65% yield. Crystallization in solvents like CHCl₃ or acetone is critical for purification .

Q. What spectroscopic techniques are employed to characterize the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and aromatic C-H bends .

- NMR : ¹H and ¹³C NMR identify substituent-specific shifts. For example, benzyloxy groups show aromatic proton resonances at δ 7.2–7.8 ppm, while aziridine derivatives exhibit distinct splitting patterns for diastereomers (e.g., 5:95 isomer ratios in ) .

- UV-Vis : Monitors conjugation effects, particularly for benzofuran-linked derivatives .

Q. How is crystallographic data utilized to resolve molecular conformations of isoindole-1,3-dione derivatives?

- Methodology : Single-crystal X-ray diffraction (e.g., ) reveals monoclinic systems (space group P21/c) with unit cell parameters (a = 14.37 Å, b = 9.68 Å). Hydrogen bonding (e.g., N-H···O) and π-π stacking between aromatic rings stabilize the crystal lattice. These studies guide structural optimization for target applications .

Advanced Research Questions

Q. How do substituent variations (e.g., halogen, benzyloxy) influence the compound’s reactivity and biological activity?

- Methodology :

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents ( ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Biological Activity : Derivatives with benzofuran moieties () show MAO/ChE inhibition, with IC₅₀ values correlated to substituent hydrophobicity. Fluorinated analogs () exhibit liquid crystalline behavior due to enhanced dipole interactions .

Q. What computational approaches predict interactions between this compound and enzymatic targets (e.g., MAO/ChE)?

- Methodology :

- 3D-QSAR : Models in correlate molecular descriptors (e.g., logP, polar surface area) with inhibitory potency.

- Molecular Docking : Simulates binding poses in MAO-B active sites, identifying key interactions (e.g., hydrogen bonds with FAD cofactor) .

Q. What challenges arise in optimizing reaction conditions for heterocyclic functionalization?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMF in ) improve alkylation efficiency but may require stringent drying.

- Catalysis : Palladium-catalyzed cascades () enable indole synthesis but demand precise temperature control to avoid side reactions.

- Isomer Control : Aziridine derivatives () require chiral auxiliaries or kinetic resolution to achieve >90% diastereomeric excess .

Q. How does the compound’s structural rigidity impact its liquid crystalline properties?

- Methodology : Fluorinated derivatives () form smectic A (SmA) phases due to planar isoindole cores and fluoroalkyl tail flexibility. X-ray diffraction () confirms layer spacing (~30 Å) and π-π stacking distances (3.5–4.0 Å), critical for mesophase stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.